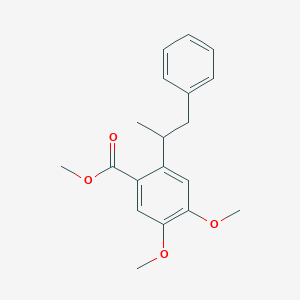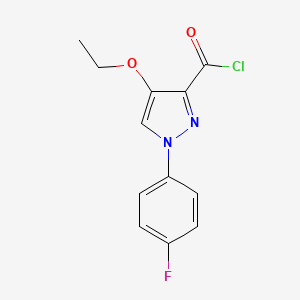![molecular formula C15H26O2Si B8392238 3-{4-[(tert-butyldimethylsilyl)oxy]phenyl}propan-1-ol](/img/structure/B8392238.png)
3-{4-[(tert-butyldimethylsilyl)oxy]phenyl}propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{4-[(tert-butyldimethylsilyl)oxy]phenyl}propan-1-ol is an organic compound characterized by the presence of a tert-butyldimethylsiloxy group attached to a phenyl ring, which is further connected to a propanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(tert-butyldimethylsilyl)oxy]phenyl}propan-1-ol typically involves the protection of phenolic hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture interference .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
3-{4-[(tert-butyldimethylsilyl)oxy]phenyl}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The tert-butyldimethylsiloxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products
Oxidation: Formation of 3-[4-(tert-Butyldimethylsiloxy)phenyl]propanal or 3-[4-(tert-Butyldimethylsiloxy)phenyl]propanone.
Reduction: Formation of 3-[4-(tert-Butyldimethylsiloxy)phenyl]propane.
Substitution: Formation of various derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
3-{4-[(tert-butyldimethylsilyl)oxy]phenyl}propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for phenols.
Biology: Potential use in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-{4-[(tert-butyldimethylsilyl)oxy]phenyl}propan-1-ol involves its interaction with specific molecular targets and pathways. The tert-butyldimethylsiloxy group provides steric protection, allowing selective reactions at other functional sites. The phenyl ring can participate in π-π interactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and binding properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(tert-Butyldimethylsilyloxy)phenylboronic acid
- 4-(tert-Butyldimethylsiloxy)benzaldehyde
- 4-(tert-Butyldimethylsiloxy)phenol
Uniqueness
3-{4-[(tert-butyldimethylsilyl)oxy]phenyl}propan-1-ol is unique due to its combination of a silyl-protected phenol and a propanol chain. This structure provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis and a valuable tool in various research applications .
Propriétés
Formule moléculaire |
C15H26O2Si |
|---|---|
Poids moléculaire |
266.45 g/mol |
Nom IUPAC |
3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]propan-1-ol |
InChI |
InChI=1S/C15H26O2Si/c1-15(2,3)18(4,5)17-14-10-8-13(9-11-14)7-6-12-16/h8-11,16H,6-7,12H2,1-5H3 |
Clé InChI |
ZBLHGNRMPBIODS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


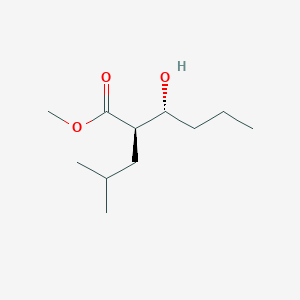
![8-(2-Azido-1-hydroxyethyl)-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B8392164.png)
![4-[2-(4-Nitrophenylthio)ethyl]-1H-imidazole](/img/structure/B8392170.png)
![1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B8392178.png)
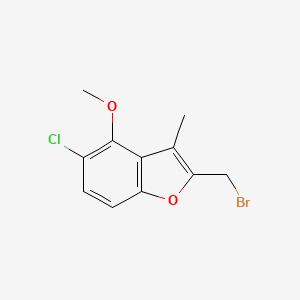
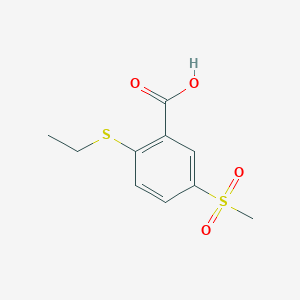

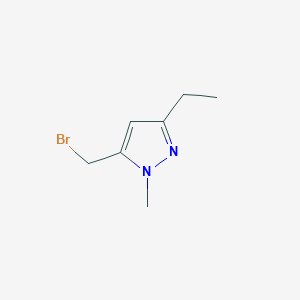

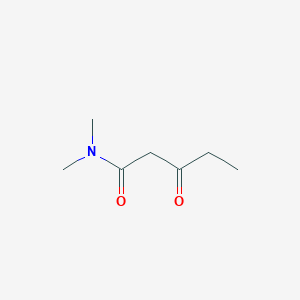
![5-[[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-2-thioxo-4-imidazolidinone](/img/structure/B8392210.png)
